molecular formula C34H39Na3O11S3 B1178713 2-Hydroxyimino-3-oxo-N-M-tolyl-butyramide CAS No. 139326-07-1

2-Hydroxyimino-3-oxo-N-M-tolyl-butyramide

Cat. No.: B1178713
CAS No.: 139326-07-1
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-Hydroxyimino-3-oxo-N-M-tolyl-butyramide typically involves the reaction of appropriate precursors under specific conditions.

Chemical Reactions Analysis

2-Hydroxyimino-3-oxo-N-M-tolyl-butyramide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Hydroxyimino-3-oxo-N-M-tolyl-butyramide involves its interaction with molecular targets and pathways within biological systems. The hydroxyimino and oxo groups may play a crucial role in its activity, potentially interacting with enzymes, receptors, or other biomolecules .

Comparison with Similar Compounds

Similar compounds to 2-Hydroxyimino-3-oxo-N-M-tolyl-butyramide include other hydroxyimino and oxo-substituted butyramides. These compounds share structural similarities but may differ in their specific functional groups and overall activity.

Properties

IUPAC Name

(E)-3-hydroxy-N-(3-methylphenyl)-2-nitrosobut-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-7-4-3-5-9(6-7)12-11(15)10(13-16)8(2)14/h3-6,14H,1-2H3,(H,12,15)/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPVVSOFDFFUEG-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=C(C)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C(/C)\O)/N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30721599
Record name 2-(Hydroxyimino)-N-(3-methylphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139326-07-1
Record name 2-(Hydroxyimino)-N-(3-methylphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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